(4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

Catalog No.
S16159817
CAS No.
M.F
C13H19ClN2OS
M. Wt
286.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)metha...

Product Name

(4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride

IUPAC Name

(4-aminopiperidin-1-yl)-(2-methylsulfanylphenyl)methanone;hydrochloride

Molecular Formula

C13H19ClN2OS

Molecular Weight

286.82 g/mol

InChI

InChI=1S/C13H18N2OS.ClH/c1-17-12-5-3-2-4-11(12)13(16)15-8-6-10(14)7-9-15;/h2-5,10H,6-9,14H2,1H3;1H

InChI Key

AHDOFDCLBAPBLY-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCC(CC2)N.Cl

The compound (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride is a synthetic organic compound characterized by its unique structural features, which include a piperidine ring and a methylthio-substituted phenyl group. Its systematic name reflects its functional groups, which contribute to its chemical reactivity and biological activity. The compound has the molecular formula C12H16ClN2OSC_{12}H_{16}ClN_2OS and a molecular weight of approximately 272.79 g/mol. It is primarily studied for its potential pharmacological applications, particularly in the field of medicinal chemistry.

The chemical reactivity of (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride can be attributed to the presence of both the amine and carbonyl functional groups. Typical reactions may include:

  • Nucleophilic substitution: The amine group can act as a nucleophile, participating in reactions with electrophiles.
  • Acylation: The carbonyl group can form acyl derivatives when reacted with alcohols or amines.
  • Reduction reactions: The carbonyl functionality may be reduced to an alcohol under appropriate conditions.

These reactions are essential for modifying the compound to enhance its biological activity or to synthesize derivatives for further study.

Research indicates that compounds similar to (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride exhibit various biological activities, including:

  • Antitumor properties: Many piperidine derivatives have been shown to inhibit cancer cell proliferation.
  • Neurotransmitter modulation: Compounds containing piperidine structures often interact with neurotransmitter systems, potentially influencing mood and cognition.
  • Antimicrobial activity: Some derivatives demonstrate effectiveness against bacterial and fungal strains.

These activities suggest that this compound could be explored for therapeutic applications in oncology and neurology.

The synthesis of (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride typically involves multi-step organic synthesis techniques, which may include:

  • Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the methylthio group: This can be accomplished via methylthiolation reactions on phenolic compounds.
  • Final coupling reaction: The piperidine derivative is combined with the methylthio-substituted phenyl group to yield the final product, often followed by salt formation with hydrochloric acid.

Specific synthetic routes may vary based on available starting materials and desired purity levels.

The potential applications of (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride span various fields:

  • Pharmaceutical development: As a lead compound in drug discovery for cancer treatment or neurological disorders.
  • Chemical biology: As a tool for studying biological pathways involving neurotransmitter systems or cell proliferation.
  • Material science: In the development of new materials with specific electronic or optical properties due to its unique chemical structure.

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. Potential interaction studies may include:

  • Binding affinity assays: Evaluating how well the compound binds to specific receptors or enzymes.
  • Cell viability assays: Assessing the impact of the compound on cell proliferation in various cancer cell lines.
  • In vivo studies: Investigating pharmacokinetics and pharmacodynamics in animal models to determine therapeutic efficacy and safety profiles.

Several compounds share structural similarities with (4-Aminopiperidin-1-yl)(2-(methylthio)phenyl)methanone hydrochloride, including:

Compound NameStructure FeaturesUnique Aspects
(4-Aminopiperidin-1-yl)(phenyl)methanone hydrochloridePiperidine ring + phenyl groupUsed in anti-cancer research
(4-Aminopiperidin-1-yl)(thiophen-2-yl)methanonePiperidine ring + thiophen groupExhibits different electronic properties
4-(4-Ethylpiperazin-1-yl)-2-fluoroaniline hydrochloridePiperazine ring + fluorinated anilineEnhanced biological activity due to fluorine

These compounds are notable for their distinct biological activities and potential therapeutic applications, highlighting the importance of structural modifications in optimizing drug efficacy.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

286.0906621 g/mol

Monoisotopic Mass

286.0906621 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-15

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